![molecular formula C19H19N3O4S B2490336 (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1797020-47-3](/img/structure/B2490336.png)
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone" often involves multi-step reactions starting from basic precursors like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These processes include the incorporation of arylthio/sulfinyl/sulfonyl groups through reactions characterized by techniques such as melting point determination, 1H NMR, 13C NMR, FT-IR, and HRMS for structural characterization (Wang et al., 2015). Moreover, compounds with furan and azetidinone components have been synthesized via methods including double reduction of cyclic sulfonamides and intramolecular Heck reactions (Evans, 2007).
Molecular Structure Analysis
The crystal structure of compounds containing arylsulfonyl moieties provides insights into the molecular configuration of related chemicals. X-ray diffraction studies offer detailed information on the crystalline structure, helping in understanding the spatial arrangement of atoms within the molecule (Cao et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving such compounds often leverage the reactivity of the furan and sulfonyl functional groups. For instance, sulfonamide derivatives have been explored for their ability to undergo reactions that result in the synthesis of novel organic compounds with potential inhibitory effects on mild steel corrosion in acidic media (Singaravelu & Bhadusha, 2022).
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those containing the arylthio/sulfinyl/sulfonyl group, through multi-step reactions. These compounds, characterized by various spectroscopic techniques, have shown potential herbicidal and insecticidal activities. The structural elucidation of these compounds provides a foundation for understanding their biological activities and potential applications in agricultural sciences (Wang et al., 2015).
Biological Evaluation
Another aspect of research focuses on the biological evaluation of derivatives synthesized from furan-2-ylmethyl compounds. Studies have synthesized novel pyrazoline derivatives showing promising anti-inflammatory and antibacterial activities. The microwave-assisted synthesis of these compounds offers an environmentally friendly and efficient method, providing compounds with potential for therapeutic application (Ravula et al., 2016).
Chemicoenzymatic Synthesis
The chemicoenzymatic synthesis of monobactam analogs, using key intermediates derived from azetidinone, illustrates the versatility of furan-2-ylmethyl compounds in antibiotic development. This research has led to the discovery of compounds with significant activity against gram-negative bacteria, highlighting the potential of these derivatives in addressing antibiotic resistance (Yamashita Haruo et al., 1988).
Protein Tyrosine Kinase Inhibition
Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited activity comparable to or even surpassing that of known inhibitors, suggesting their potential in cancer therapy (Zheng et al., 2011).
Antibacterial and Antioxidant Activities
The synthesis of tri-substituted pyrazoles, including furan-2-yl derivatives, has been explored for their antibacterial and antioxidant activities. These studies highlight the compound's role in developing new therapeutic agents with dual-functionality, addressing oxidative stress and bacterial infections (Golea Lynda, 2021).
properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-21-18(10-17(20-21)14-6-3-2-4-7-14)19(23)22-11-16(12-22)27(24,25)13-15-8-5-9-26-15/h2-10,16H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUGULNDIZSZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.